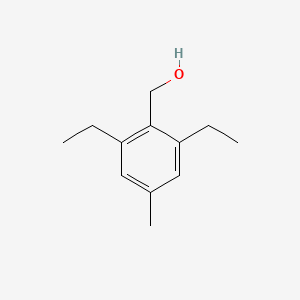

2,6-Diethyl-4-methylbenzyl alcohol

Description

2,6-Diethyl-4-methylbenzyl alcohol (systematic name: (2,6-diethyl-4-methylphenyl)methanol) is a substituted benzyl alcohol derivative characterized by ethyl groups at the 2- and 6-positions and a methyl group at the 4-position of the benzene ring. Substituted benzyl alcohols are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(2,6-diethyl-4-methylphenyl)methanol |

InChI |

InChI=1S/C12H18O/c1-4-10-6-9(3)7-11(5-2)12(10)8-13/h6-7,13H,4-5,8H2,1-3H3 |

InChI Key |

DHRMRCOGHIURAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1CO)CC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2,6-diethyl-4-methylbenzyl alcohol, differing primarily in substituent type, position, and steric/electronic properties:

2,6-Dimethylbenzyl Alcohol

- Molecular Formula : C₉H₁₂O

- Key Properties : Colorless to pale yellow liquid; lower molecular weight (136.19 g/mol) compared to the diethyl analog.

- Synthesis: Typically prepared via reduction of 2,6-dimethylbenzaldehyde using sodium borohydride (NaBH₄) in methanol .

- Comparison : Replacing ethyl with methyl groups reduces steric hindrance and lipophilicity. This enhances solubility in polar solvents but may decrease stability in hydrophobic environments .

4-Chloro-2,6-dimethylbenzyl Alcohol

- Molecular Formula : C₉H₁₁ClO

- Synthesis: Sodium borohydride reduction of 4-chloro-2,6-dimethylbenzaldehyde in methanol, yielding 85% isolated product after recrystallization .

- Comparison : The electron-withdrawing chlorine atom at the 4-position increases acidity of the hydroxyl group (pKa ~10–12) compared to alkyl-substituted analogs. This enhances reactivity in nucleophilic substitutions .

2,6-Difluoro-4-hydroxybenzyl Alcohol

- Molecular Formula : C₇H₆F₂O₂

- Key Properties : Molecular weight 160.12 g/mol; similarity score 0.93 to this compound .

- The hydroxyl group at the 4-position enables participation in redox reactions, making it suitable for pharmaceutical applications (e.g., antibiotic probes) .

3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

- Molecular Formula : C₁₅H₂₄O₂

- Key Properties: Bulky tert-butyl groups confer high steric hindrance; used as an antioxidant (Ionox 100) .

- Comparison : The tert-butyl groups enhance thermal stability and radical-scavenging capacity, unlike the ethyl/methyl groups in the target compound. This makes it ideal for polymer stabilization .

2,6-Dichlorobenzyl Alcohol

- Molecular Formula : C₇H₆Cl₂O

- Key Properties : Molecular weight 177.02 g/mol; electron-withdrawing Cl groups lower electron density on the aromatic ring .

- Comparison : Chlorine substituents increase density and melting point compared to alkyl-substituted analogs. The compound’s antimicrobial properties are exploited in disinfectants, whereas alkyl derivatives may lack this bioactivity .

Physicochemical and Reactivity Comparison

| Property | This compound | 2,6-Dimethylbenzyl Alcohol | 4-Chloro-2,6-dimethylbenzyl Alcohol | 2,6-Difluoro-4-hydroxybenzyl Alcohol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~178.28 (estimated) | 136.19 | 170.60 | 160.12 |

| Substituent Effects | Ethyl (electron-donating) | Methyl (electron-donating) | Chlorine (electron-withdrawing) | Fluorine (electron-withdrawing) |

| Solubility | Low in water; high in organic solvents | Moderate in polar solvents | Low in water; soluble in dichloromethane | Moderate in water due to -OH and F |

| Reactivity | Steric hindrance slows oxidation | Faster esterification | Enhanced acidity (pKa ~10–12) | Redox-active due to -OH group |

| Applications | Surfactants, polymer additives | Fragrance intermediates | Pharmaceutical intermediates | Antibiotic probes, fluorescent tags |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.